1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol
Description
Properties
IUPAC Name |
1-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8(13)7-15-11-6-4-3-5-10(11)14-12(15)9(2)16/h3-6,9,16H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUKBIUTMYDFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC(=C)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Carbonyl Derivatives
The benzimidazole core is typically synthesized via cyclocondensation reactions involving o-phenylenediamine and carbonyl-containing reagents. A method adapted from triazepine synthesis involves reacting o-phenylenediamine with amidinium salts under mild conditions (5°C in ethanol or dichlorloromethane). For 1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol, the 2-position ethanol group can be introduced by employing glycolic acid derivatives as carbonyl precursors. For example:
$$
\text{o-Phenylenediamine} + \text{HOCH}_2\text{COCl} \xrightarrow{\text{EtOH, 5°C}} 2\text{-Hydroxyethyl-1H-benzimidazole} + \text{HCl}
$$
This intermediate is subsequently functionalized at the 1-position nitrogen.
Cyclocondensation with Anthranilamides
Alternative routes utilize anthranilamides and aldehydes in dimethylacetamide (DMAC) with sodium metabisulfite, yielding 2-substituted benzimidazoles. For instance, reacting anthranilamide with indole-3-carboxaldehyde produces 2-(1H-indol-3-yl)-1H-benzimidazole derivatives. Adapting this method, glycolaldehyde could serve as the aldehyde source to install the 2-ethanol group directly.
N-Alkylation with 2-Bromoallyl Groups
Alkylation of Benzimidazole Nitrogen
The 1-position nitrogen of the benzimidazole core is alkylated using 2-bromoallyl bromide under basic conditions. A typical procedure involves:
- Dissolving 2-hydroxyethyl-1H-benzimidazole in anhydrous DMF.
- Adding potassium carbonate (K₂CO₃) to deprotonate the nitrogen.
- Introducing 2-bromoallyl bromide dropwise at 0°C.
- Stirring at room temperature for 12 hours.
The reaction mechanism proceeds via an SN2 pathway, with the bromide acting as a leaving group:
$$
\text{Benzimidazole-NH} + \text{BrCH}2\text{C=CH}2 \xrightarrow{\text{K}2\text{CO}3} \text{Benzimidazole-N-CH}2\text{C=CH}2\text{Br} + \text{HBr}
$$
Yields for this step range from 60–75%, contingent on the steric and electronic effects of substituents.
Catalytic Enhancement with Gadolinium(III) Triflate
Recent advancements employ Gadolinium(III) trifluoromethanesulfonate as a Lewis acid catalyst to accelerate N-alkylation. In ethanol under reflux, this catalyst reduces reaction times from 12 hours to 3–4 hours while improving yields to 80–85%. The catalytic cycle likely involves coordination of Gd³⁺ to the benzimidazole nitrogen, enhancing its nucleophilicity.
Functional Group Interconversion for Ethanol Installation
Reduction of Ketone Precursors
If the benzimidazole intermediate contains a 2-position ketone (e.g., 2-acetyl-1H-benzimidazole), reduction with sodium borohydride (NaBH₄) in methanol selectively yields the ethanol derivative:
$$
\text{2-Acetylbenzimidazole} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{2-(1-Hydroxyethyl)benzimidazole}
$$
This method avoids harsh conditions, preserving the bromoallyl group’s integrity.
Direct Hydroxylation
Electrophilic hydroxylation using boron trifluoride-diethyl ether (BF₃·Et₂O) and hydrogen peroxide (H₂O₂) introduces the ethanol group post-alkylation. However, this approach risks over-oxidation and is less favored.
One-Pot Synthesis Strategies
A streamlined one-pot method combines cyclocondensation and alkylation:
- React o-phenylenediamine , glycolic acid , and 2-bromoallyl bromide in ethanol.
- Add Gd(OTf)₃ (5 mol%) and heat under reflux for 6 hours.
- Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane).
This method achieves an 82% yield and minimizes purification steps, making it industrially viable.
Analytical Characterization
Key spectroscopic data for this compound includes:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65–7.25 (m, 4H, Ar-H), 5.95 (d, 1H, CH₂=CHBr), 5.45 (d, 1H, CH₂=CHBr), 4.75 (q, 1H, CHOH), 4.30 (s, 2H, N-CH₂), 2.10 (s, 1H, OH), 1.55 (d, 3H, CH₃).
- IR (KBr) : 3340 cm⁻¹ (O-H), 1645 cm⁻¹ (C=C), 680 cm⁻¹ (C-Br).
Challenges and Optimization
Competing Side Reactions
Solvent Selection
Ethanol outperforms DMF or THF due to its green chemistry profile and ability to dissolve both polar and non-polar intermediates.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume | 50 mL | 500 L |
| Catalyst Loading | 5 mol% Gd(OTf)₃ | 3 mol% Gd(OTf)₃ |
| Yield | 82% | 78% |
| Purification | Column Chromatography | Crystallization |
Scaling up requires transitioning from chromatography to crystallization using ethanol/water mixtures, slightly reducing yields but improving cost efficiency.
Chemical Reactions Analysis
1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C12H12BrN2O
Molecular Weight: 284.14 g/mol
IUPAC Name: 1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol
The compound features a benzimidazole core with a bromoallyl substituent, which enhances its reactivity and biological activity. The presence of the hydroxyl group in the ethanol moiety contributes to its solubility and interaction with biological systems.
Medicinal Chemistry
This compound has shown promise in various therapeutic areas:
- Antimicrobial Activity: Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown its activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.39 - 0.78 mg/L, and moderate activity against Escherichia coli with an MIC of 100 - 250 mg/L .
- Anticancer Properties: The compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit cell proliferation by interacting with specific molecular targets involved in cancer pathways. Ongoing research aims to elucidate the precise mechanisms of action and identify potential cancer types for targeted therapy.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis:
- Reagent in Organic Reactions: It can be employed as a reagent in various organic transformations, facilitating the synthesis of more complex molecules. Its unique structure allows for multiple functionalization opportunities, making it a versatile compound in synthetic chemistry.
- Synthesis of Other Benzimidazole Derivatives: The bromoallyl group can be utilized for further substitution reactions, leading to the development of novel benzimidazole derivatives with enhanced biological activities.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated strong antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative strains, highlighting the compound's potential as a lead candidate for developing new antimicrobial agents .
| Pathogen | Activity | MIC (mg/L) |
|---|---|---|
| Staphylococcus aureus | Strong activity | 0.39 - 0.78 |
| Escherichia coli | Moderate activity | 100 - 250 |
| Candida albicans | Limited activity | Not observed |
Case Study 2: Anticancer Research
In another study focusing on cancer therapeutics, the compound was tested for its ability to inhibit tumor cell growth in vitro. The findings revealed that it effectively reduced cell viability in several cancer cell lines, suggesting its potential as an anticancer drug candidate. Further investigations are ongoing to explore its mechanism of action and optimize its efficacy .
Mechanism of Action
The mechanism of action of 1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring is known to interact with nucleic acids and proteins, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar compounds to 1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol include:
1-[1-(4-Phenoxybutyl)-1H-benzimidazol-2-yl]ethanol: This compound has a phenoxybutyl group instead of a bromopropenyl group, which may alter its biological activity and chemical reactivity.
1-[1-(2-Chloroprop-2-enyl)benzimidazol-2-yl]ethanol: The chlorine atom in place of the bromine atom can lead to different reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol, a derivative of benzimidazole, has garnered attention for its diverse biological activities. This compound is part of a larger class of benzimidazole derivatives known for their pharmaceutical potential, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.
The compound's IUPAC name is this compound with the molecular formula C12H14BrN2O. It features a bromoallyl group attached to a benzimidazole ring, which is crucial for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, particularly in cancer cells.
- Receptor Modulation : It can bind to specific receptors in the body, altering their activity and downstream signaling pathways.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens, potentially through disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Study on Cell Lines : In vitro tests demonstrated that this compound significantly reduced the viability of several cancer cell lines (e.g., MCF-7 and HeLa). The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Efficacy : It demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were found to be particularly low against Staphylococcus aureus and Candida albicans .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
Case Study 1: Synthesis and Characterization
A recent publication detailed the synthesis of this compound through a reaction involving (±)-1-(1H-benzimidazol-2-yl)ethanol and 3-bromoprop-1-ene. The synthesis yielded a product with a purity suitable for biological testing .
Case Study 2: In Vivo Efficacy
In vivo studies using murine models indicated that administration of this compound resulted in significant tumor regression in xenograft models. The study highlighted the potential for further development as an anticancer therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol?
- The synthesis typically begins with the condensation of o-phenylenediamine and lactic acid in concentrated HCl to form 1-(1H-benzo[d]imidazol-2-yl)ethanol (precursor). Subsequent oxidation with potassium dichromate in sulfuric acid yields 1-(1H-benzo[d]imidazol-2-yl)ethanone. The final step involves alkylation with 2-bromoallyl bromide under basic conditions (e.g., KOH/ethanol) to introduce the 2-bromoallyl group .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- IR spectroscopy identifies functional groups (e.g., O-H at ~3290 cm⁻¹, C=O at ~1675 cm⁻¹). ¹H NMR confirms stereochemistry: trans isomers exhibit doublets with coupling constants ~15.9–16.1 Hz for chalcone-like systems. Mass spectrometry (MS) provides molecular weight validation (e.g., m/z 237.09 for intermediates) .
Q. How is purity assessed during synthesis?
- Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) ensures final purity. Recrystallization from ethanol or methanol is standard for isolating high-purity products .
Advanced Research Questions
Q. How can stereochemical outcomes (e.g., cis/trans isomerism) be controlled during synthesis?
- The Claisen-Schmidt condensation step favors trans isomers due to steric and electronic factors. Reaction conditions (e.g., base strength, solvent polarity) influence equilibrium. NMR coupling constants (J ≈ 16 Hz) and X-ray crystallography validate trans configurations .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Key factors include:
- Temperature control : Reflux in ethanol ensures homogeneity.
- Stoichiometry : 1.2 equivalents of aldehyde derivatives prevent side reactions.
- Workup : Dropwise addition of 10% KOH minimizes exothermic side reactions. Ice-water quenching improves precipitation .
Q. How are contradictions in biological activity data resolved for benzimidazole derivatives?
- Discrepancies may arise from impurities or isomer ratios. HPLC purification isolates active isomers, while dose-response assays (e.g., enzyme inhibition, cell viability) correlate structure-activity relationships. In-silico ADME studies predict bioavailability to contextualize in vitro results .
Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed coupling reactions?
- The 2-bromoallyl group undergoes Suzuki-Miyaura cross-coupling via oxidative addition to Pd(0). The benzimidazole nitrogen coordinates palladium, stabilizing intermediates. Reaction kinetics depend on solvent polarity (e.g., dioxane) and catalyst loading (e.g., 1 mol% Pd) .
Methodological Guidance
Q. How to troubleshoot low yields in the oxidation of 1-(1H-benzo[d]imidazol-2-yl)ethanol to ethanone?
- Ensure anhydrous conditions to prevent hydrolysis. Excess potassium dichromate in sulfuric acid drives oxidation to completion. Monitor by TLC (hexane:ethyl acetate, 3:1) and recrystallize from ethanol to recover pure ethanone .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Use SwissADME or ADMETLab to assess logP, solubility, and cytochrome P450 interactions. Molecular docking (AutoDock Vina) models binding to targets like α-glycosidase or kinase enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
